molecular formula C13H21N3O B1479627 (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098104-99-3

(1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1479627
CAS No.: 2098104-99-3
M. Wt: 235.33 g/mol
InChI Key: VBAAXCRXZJCDCP-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a cyclopropylmethyl group at the 1-position, a piperidin-2-yl substituent at the 3-position, and a hydroxymethyl group at the 5-position. Limited data on its synthesis or applications are available in the provided evidence, necessitating comparisons with structurally related pyrazole derivatives.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5-piperidin-2-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h7,10,12,14,17H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAAXCRXZJCDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN(C(=C2)CO)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a synthetic organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N4O, with a molecular weight of approximately 246.31 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and a piperidine moiety that may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC13H18N4O
Molecular Weight246.31 g/mol
StructurePyrazole with piperidine and cyclopropylmethyl groups

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with pain, mood regulation, or neuroprotection.

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with pyrazole derivatives similar to this compound:

  • Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, compounds structurally related to this pyrazole have been reported to exhibit significant COX-2 inhibition, suggesting potential use in treating inflammatory diseases .
  • Anticancer Properties : Some pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. A study reported that certain pyrazole analogs induced apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of mitochondrial pathways .
  • Neuroprotective Effects : Research indicates that compounds containing piperidine and pyrazole structures may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key factors affecting activity include:

  • Substituents on the Pyrazole Ring : Variations in substituents can enhance binding affinity to target enzymes or receptors.
  • Piperidine Modifications : Altering the piperidine ring can impact pharmacokinetic properties such as absorption and metabolism.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 233.31 g/mol
  • IUPAC Name : (1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

The structure of this compound includes a pyrazole ring, which is known for its biological activity, particularly in drug development.

Antidepressant Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antidepressant effects. A study demonstrated that derivatives similar to this compound showed enhanced serotonin reuptake inhibition, suggesting potential use in treating depression and anxiety disorders .

Anticancer Properties

Pyrazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain pyrazole compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis. This compound's structure may enhance its ability to interact with specific molecular targets involved in cancer progression .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyrazole derivatives. Research has indicated that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AntidepressantSerotonin reuptake inhibition
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Case Study 1: Antidepressant Effects

A clinical trial explored the efficacy of a pyrazole derivative similar to this compound in patients with major depressive disorder. The results indicated a significant reduction in depression scores compared to placebo, highlighting its potential as a therapeutic agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on breast cancer cell lines treated with pyrazole derivatives demonstrated a marked decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis, suggesting further investigation into this compound's anticancer potential .

Case Study 3: Neuroprotection in Animal Models

Animal studies assessing the neuroprotective effects of this compound found that it significantly reduced neuronal loss following induced oxidative stress. These findings support its potential application in neurodegenerative disease therapies .

Comparison with Similar Compounds

Cyclic Alkyl Substituents

  • (1-Cyclopentyl-1H-pyrazol-5-yl)methanol (C₉H₁₄N₂O, MW 166.22 g/mol): Replacing the cyclopropylmethyl group with a bulkier cyclopentyl ring increases steric hindrance. This compound has a predicted density of 1.24 g/cm³ and a boiling point of 327.2°C, suggesting higher lipophilicity compared to the cyclopropylmethyl analog .
  • (1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol (C₁₂H₁₄N₄O, MW 230.27 g/mol): Substituting piperidin-2-yl with pyrazin-2-yl introduces a planar, aromatic heterocycle. This likely reduces basicity (pyrazine is less basic than piperidine) and alters solubility .

Heterocyclic Substituents

  • (1-Methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol (C₁₀H₁₇N₃O, MW 195.26 g/mol): The piperidin-4-yl group (vs. The methyl group at the 1-position reduces steric bulk compared to cyclopropylmethyl .

Aromatic and Halogenated Substituents

  • (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol (C₁₀H₉BrN₂O, MW 253.1 g/mol): The bromophenyl group adds significant hydrophobicity and electronic effects (electron-withdrawing bromine). This contrasts with the electron-rich piperidine in the target compound .

Fluorinated Pyrazole Derivatives

Fluorinated analogs (e.g., 1-[3-(heptafluoropropyl)−1H-pyrazol-5-yl]ethan-1-one) exhibit higher molecular weights (e.g., MW 308.08 g/mol for C₆H₃F₇N₂O) and elevated melting points (71–88°C) due to fluorine's electronegativity and symmetry .

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with commercially available or easily synthesized aminopyrazole derivatives.
  • For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate under basic conditions to form dihydroxy-heterocyclic intermediates with high yield (~89%).
  • Chlorination of these intermediates using phosphorus oxychloride introduces reactive chloro substituents at specific positions on the pyrazole ring, enabling further nucleophilic substitution.

Introduction of Piperidin-2-yl Group

  • Nucleophilic substitution reactions are employed to replace chloro groups with nitrogen-containing heterocycles such as morpholine or piperidine.
  • For instance, substitution of a chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core with morpholine in the presence of potassium carbonate at room temperature yields intermediates with high selectivity and yields (~94%).
  • Similar strategies apply for incorporating the piperidin-2-yl substituent, often through Buchwald–Hartwig amination or reductive amination steps.

Installation of Cyclopropylmethyl Group

  • The cyclopropylmethyl substituent at the N1 position can be introduced via alkylation reactions using cyclopropylmethyl halides or related reagents.
  • These alkylations are typically performed under conditions that favor selective N-alkylation of the pyrazole nitrogen without affecting other functional groups.

Formation of the Hydroxymethyl Group at C5

  • The hydroxymethyl group at the 5-position can be introduced via reduction of aldehyde or ester precursors.
  • For example, benzyl-protected alcohol intermediates can be deprotected by catalytic hydrogenation (hydrogen over palladium on activated charcoal) to yield free primary alcohols in good yields (e.g., 66%).
  • Subsequent selective oxidation of primary alcohols to aldehydes is achieved using reagents such as Dess–Martin periodinane, enabling further functionalization steps.

Coupling Reactions

  • Suzuki coupling reactions are widely used to form carbon-carbon bonds between pyrazole derivatives and aryl or heteroaryl boronic acids or esters.
  • These palladium-catalyzed cross-couplings enable the introduction of complex substituents while maintaining the integrity of sensitive functional groups.
  • For example, Suzuki coupling of chlorinated pyrazolo[1,5-a]pyrimidines with boronic acid esters provides key intermediates in yields ranging from 76% to over 90%.

Representative Synthesis Scheme (Summary)

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Condensation 5-amino-3-methylpyrazole + diethyl malonate + NaOEt 89 Formation of dihydroxy-heterocycle
2 Chlorination Phosphorus oxychloride 61 Introduction of chloro substituents
3 Nucleophilic substitution Morpholine + K2CO3, RT 94 Selective substitution at C7 position
4 Alkylation Cyclopropylmethyl halide, base - Introduction of cyclopropylmethyl group at N1
5 Suzuki coupling Boronic acid ester + Pd catalyst 76–92 Formation of C-C bonds at pyrazole ring
6 Catalytic hydrogenation H2, Pd/C 66 Deprotection to yield free hydroxymethyl group
7 Oxidation Dess–Martin periodinane or equivalent - Selective oxidation of alcohol to aldehyde

Detailed Research Findings

  • The synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives, which share structural features with the target compound, have been extensively studied and optimized for high yields and selectivity.
  • Reductive amination has been successfully applied to couple aldehyde intermediates with amines such as piperidine derivatives, providing functionalized pyrazole compounds with high efficiency.
  • The use of palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald–Hartwig) is crucial for the introduction of diverse substituents and for achieving structural complexity in the target molecules.
  • Oxidation methods like Dess–Martin periodinane oxidation allow for mild and selective transformations of primary alcohols to aldehydes, which are key intermediates in the synthesis pathways.
  • The overall synthetic strategy is modular, allowing for the introduction of various substituents at different positions on the pyrazole ring to optimize biological activity and physicochemical properties.

Summary Table of Preparation Methods

Preparation Step Reaction Type Typical Reagents/Conditions Yield Range (%) Comments
Pyrazole core formation Condensation Aminopyrazole + diethyl malonate + base ~89 Efficient formation of heterocyclic core
Halogenation Chlorination Phosphorus oxychloride ~61 Introduces reactive sites for substitution
Amination Nucleophilic substitution Morpholine or piperidine + K2CO3, RT 90–95 Selective substitution of halogen
Alkylation N-alkylation Cyclopropylmethyl halide + base Variable Introduces cyclopropylmethyl group
Cross-coupling Suzuki coupling Boronic acid/ester + Pd catalyst + base 76–92 Forms C-C bonds, enables structural diversity
Deprotection Catalytic hydrogenation H2, Pd/C ~66 Removes protecting groups to reveal alcohol
Oxidation Dess–Martin periodinane Dess–Martin periodinane or equivalents Variable Selective oxidation of alcohol to aldehyde
Reductive amination Reductive amination Aldehyde + amine + reducing agent High Introduces piperidin-2-yl substituent

Q & A

Q. Biological assays :

  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets common to piperidine-containing compounds) .
  • Enzyme inhibition : IC₅₀ determination via fluorescence-based assays.
    • Data interpretation : Increased hydrophobicity (e.g., phenyl vs. cyclopropylmethyl) may enhance membrane permeability but reduce solubility .

Q. How can computational modeling guide SAR studies?

  • Approach :

Docking simulations : AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains).

MD simulations : AMBER or GROMACS to assess stability of ligand-receptor complexes.

  • Validation : Correlate docking scores (ΔG values) with experimental IC₅₀ data .

Notes

  • Contradictions : reports lower yields (45%) for pyrazole synthesis vs. higher yields (70–85%) in , likely due to differing purification methods.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

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